molecular formula C11H21NO B8694937 2-Propenamide, N-(2-ethylhexyl)- CAS No. 91625-16-0

2-Propenamide, N-(2-ethylhexyl)-

Cat. No.: B8694937
CAS No.: 91625-16-0
M. Wt: 183.29 g/mol
InChI Key: WEWMLPXWLVIVNW-UHFFFAOYSA-N
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Description

2-Propenamide, N-(2-ethylhexyl)-, is an acrylamide derivative featuring a branched 2-ethylhexyl group attached to the nitrogen atom of the propenamide backbone. This structural motif confers unique physicochemical properties, such as enhanced hydrophobicity and steric hindrance, which influence its reactivity and applications.

Properties

CAS No.

91625-16-0

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-(2-ethylhexyl)prop-2-enamide

InChI

InChI=1S/C11H21NO/c1-4-7-8-10(5-2)9-12-11(13)6-3/h6,10H,3-5,7-9H2,1-2H3,(H,12,13)

InChI Key

WEWMLPXWLVIVNW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between N-(2-ethylhexyl)-2-propenamide and related compounds:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Evidence Source
2-Propenamide, N-(2-ethylhexyl)- 2-Ethylhexyl (branched alkyl) C₁₁H₂₁NO Hypothesized: High hydrophobicity, polymer applications Inferred
N-Hexyl-2-methylpropenamide Hexyl + methyl group C₁₀H₁₉NO Higher rigidity due to methyl group; potential monomer for specialty polymers
3-(4-Hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)-2-propenamide Aromatic + methoxy groups C₁₇H₁₇NO₃ Dual anti-inflammatory/antioxidant activity via NO inhibition and QR induction
N-(3-(Dimethylamino)propyl)-2-propenamide Dimethylamino propyl C₈H₁₆N₂O Enhanced solubility in polar solvents; used as a paint binder
N-(Hydroxymethyl)-2-propenamide Hydroxymethyl C₄H₇NO₂ Cross-linking agent in polymers (e.g., copolymers with ethylhexyl acrylate)
Key Observations:
  • Branching vs. Linear Chains: The 2-ethylhexyl group’s branching likely reduces crystallinity and enhances solubility in nonpolar matrices compared to linear alkyl chains (e.g., hexyl in ).
  • Functional Group Impact : Hydroxymethyl () or aromatic substituents () introduce hydrogen bonding or π-π interactions, critical for biological activity or polymer cross-linking.
  • Pharmacological Activity: Aromatic propenamides (e.g., compound 2 in ) exhibit anti-inflammatory effects (IC₅₀ < 10 μM for NO inhibition), whereas alkyl derivatives lack direct pharmacological data but may serve industrial roles (e.g., coatings in ).

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